molecular formula C12H10BrN B15248671 2-Bromo-5-methyl-4-phenylpyridine

2-Bromo-5-methyl-4-phenylpyridine

Cat. No.: B15248671
M. Wt: 248.12 g/mol
InChI Key: WLWLMYHFVSNJDI-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-phenylpyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-phenylpyridine typically involves the bromination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyridine ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use a packed column with a catalyst like Raney nickel and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methyl-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-phenylpyridine
  • 5-Bromo-2-methylpyridine
  • 4-Phenyl-2-bromopyridine

Uniqueness

2-Bromo-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WLWLMYHFVSNJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)Br

Origin of Product

United States

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